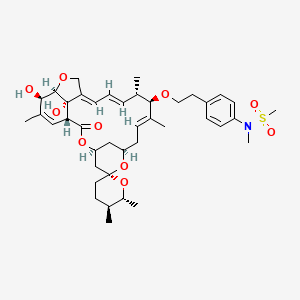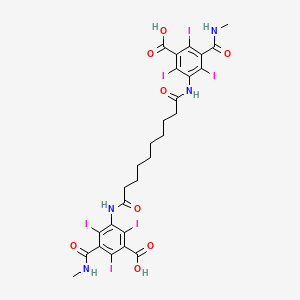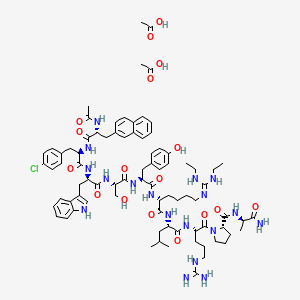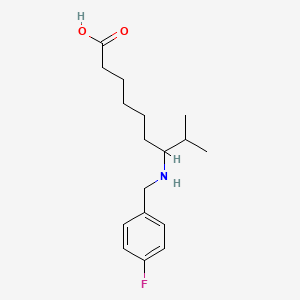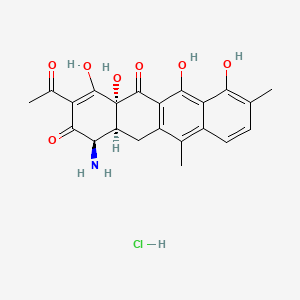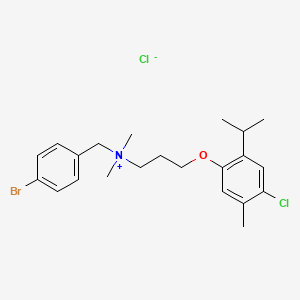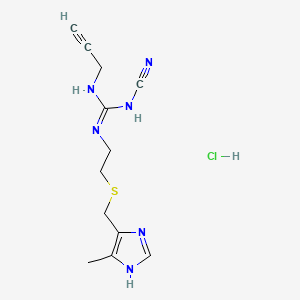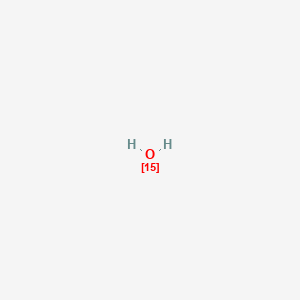
Water O-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water O-15, also known as oxygen-15 labeled water, is a radioactive form of water where the oxygen atom is replaced by the isotope oxygen-15. This isotope is a positron-emitting radionuclide with a half-life of approximately 122 seconds. This compound is primarily used in medical imaging, particularly in positron emission tomography (PET) scans, to measure and quantify blood flow in various organs, including the heart and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxygen-15 can be produced through several nuclear reactions:
14N(d,n)15O: This reaction involves bombarding nitrogen-14 with deuterons, resulting in the production of oxygen-15.
16O(p,pn)15O: High-energy protons are used to knock out a neutron from oxygen-16, producing oxygen-15.
15N(p,n)15O: Low-energy protons are used to convert nitrogen-15 into oxygen-15.
Industrial Production Methods: The most common method for producing oxygen-15 involves the 14N(d,n)15O reaction due to its economic efficiency. This process requires a cyclotron to accelerate deuterons to a kinetic energy of approximately 7 MeV. The produced oxygen-15 gas is then converted to water O-15 through either in-target or out-of-target methods:
In-target production: A small amount of hydrogen is added to the gas, forming this compound, which is trapped in a cooled stainless steel loop and later released into a saline solution.
Out-of-target production: Oxygen-15 gas is mixed with hydrogen and heated in the presence of a palladium catalyst, producing this compound vapor, which is then bubbled into a saline solution.
Chemical Reactions Analysis
Types of Reactions: Water O-15 primarily undergoes reactions typical of water, such as:
Oxidation and Reduction: As a radioactive tracer, it does not participate in chemical reactions but rather follows the physiological pathways of water in the body.
Substitution: In biological systems, this compound can replace regular water molecules, allowing for the tracing of metabolic processes.
Common Reagents and Conditions: Since this compound is used as a tracer, it does not react chemically in the traditional sense. Instead, it is administered in a saline solution and its distribution is monitored using PET imaging.
Major Products Formed: The primary product of interest is the positron emission from oxygen-15 decay, which is detected in PET scans to create images of blood flow and metabolic activity .
Scientific Research Applications
Water O-15 has extensive applications in scientific research, particularly in:
Chemistry: Used to study the kinetics of water exchange and diffusion in various chemical processes.
Biology: Helps in understanding water transport and distribution in biological tissues.
Medicine: Crucial in PET imaging for diagnosing and monitoring conditions such as coronary artery disease, brain tumors, and other neurological disorders.
Industry: Employed in research to develop new imaging techniques and improve existing ones.
Mechanism of Action
Water O-15 exerts its effects through positron emission. When oxygen-15 decays, it emits a positron, which travels a short distance before annihilating with an electron, producing gamma rays. These gamma rays are detected by PET scanners to create detailed images of blood flow and metabolic activity. The molecular targets are the tissues and organs where water is distributed, allowing for precise measurement of physiological processes .
Comparison with Similar Compounds
Carbon-11 labeled compounds: Used in PET imaging for studying metabolic processes involving carbon.
Fluorine-18 labeled compounds: Commonly used in PET scans, particularly in the form of fluorodeoxyglucose (FDG) for cancer imaging.
Nitrogen-13 labeled compounds: Used in PET imaging to study nitrogen metabolism and blood flow.
Uniqueness of Water O-15: this compound is unique due to its ability to freely diffuse across cell membranes, making it an ideal tracer for measuring blood flow and tissue perfusion. Its short half-life allows for rapid imaging, reducing radiation exposure to patients .
Properties
CAS No. |
24286-21-3 |
|---|---|
Molecular Formula |
H2O |
Molecular Weight |
17.019 g/mol |
IUPAC Name |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1-1 |
InChI Key |
XLYOFNOQVPJJNP-BJUDXGSMSA-N |
Isomeric SMILES |
[15OH2] |
Canonical SMILES |
O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


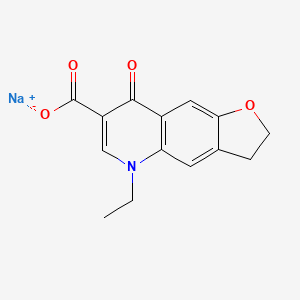
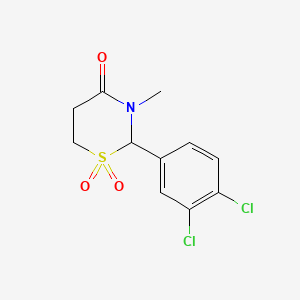
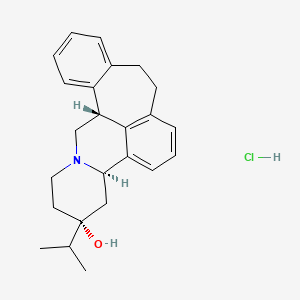
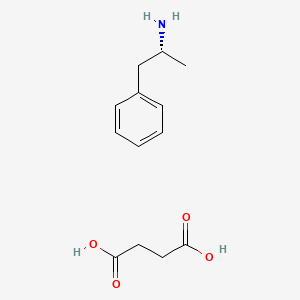
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
